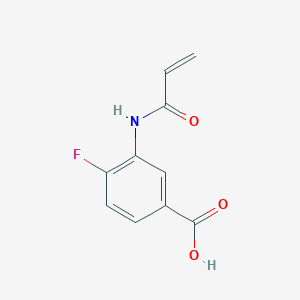

4-Fluoro-3-(prop-2-enamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-(prop-2-enamido)benzoic acid, commonly known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FPA is a derivative of benzoic acid and has a molecular formula of C11H9NO3F.

Mécanisme D'action

FPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, FPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical and Physiological Effects:

FPA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and viruses. FPA has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

FPA has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields with excellent purity. FPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, FPA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on FPA. One potential area of research is the development of FPA-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of FPA's anti-cancer and anti-viral properties for the development of new cancer and antiviral drugs. Additionally, further studies are needed to investigate the potential toxicity of FPA and its long-term effects on human health.

Conclusion:

In conclusion, FPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been investigated as a potential treatment for various diseases. FPA's mechanism of action involves the inhibition of COX enzymes, leading to a reduction in inflammation and pain. Although FPA has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on FPA, including the development of FPA-based drugs for the treatment of various diseases and further investigation of its potential toxicity and long-term effects on human health.

Méthodes De Synthèse

FPA can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoic acid with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain FPA. This synthesis method has been optimized to produce high yields of FPA with excellent purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

FPA has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FPA has been tested as a potential treatment for various diseases, including arthritis, cancer, and viral infections. Additionally, FPA has been investigated for its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.

Propriétés

IUPAC Name |

4-fluoro-3-(prop-2-enoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h2-5H,1H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFFTHHATXHFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

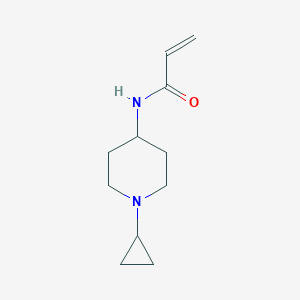

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1154727-59-9 |

Source

|

| Record name | 4-fluoro-3-(prop-2-enamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)

![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)

![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)

![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)

![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)

![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)

![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)

![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)